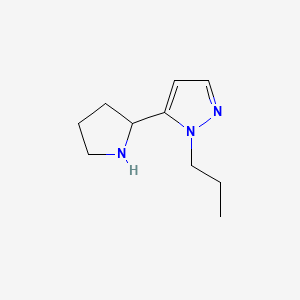

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propyl-5-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-8-13-10(5-7-12-13)9-4-3-6-11-9/h5,7,9,11H,2-4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGHUTWXEIBOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole and Its Precursors

Retrosynthetic Analysis of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, leading to plausible synthetic routes. The most logical disconnections involve breaking the bonds that form the pyrazole (B372694) ring and the C-C bond connecting the pyrazole and pyrrolidine (B122466) rings.

One primary disconnection is at the pyrazole ring, following the logic of the Knorr pyrazole synthesis. youtube.com This approach disconnects the pyrazole into a 1,3-dicarbonyl precursor and propylhydrazine (B1293729). youtube.commdpi.com Specifically, this would involve a γ-keto ester or a related 1,3-dielectrophilic species bearing the pyrrolidine ring. This leads to a key intermediate, a protected 2-(3-oxo-alkanoyl)pyrrolidine.

A second retrosynthetic strategy involves disconnecting the C5-C(pyrrolidinyl) bond. This suggests a coupling reaction between a 5-halo-1-propyl-1H-pyrazole and a suitable organometallic pyrrolidine derivative or a nucleophilic substitution. acs.org Alternatively, a metal-catalyzed cross-coupling reaction could be envisioned. researchgate.net

Finally, a [3+2] cycloaddition approach would disconnect the pyrazole ring into a 1,3-dipole and a dipolarophile. nih.govbeilstein-journals.org For instance, this could involve an alkyne bearing the pyrrolidine moiety and a diazoalkane, or a nitrile imine. organic-chemistry.orgnih.gov

These disconnections highlight the key precursors required for the synthesis, which are a stereochemically defined pyrrolidine derivative and a propyl-substituted pyrazole precursor.

Classical and Modern Methodologies for Pyrazole Ring Formation Relevant to this compound

The formation of the pyrazole ring is a cornerstone of this synthesis, with several well-established and contemporary methods available. mdpi.comnih.govresearchgate.net

The most traditional and widely used method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.combeilstein-journals.org In the context of synthesizing the target molecule, propylhydrazine would be reacted with a 1,3-dicarbonyl compound that has the pyrrolidine moiety. nih.gov The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

The key challenge in this approach is the synthesis of the requisite 1,3-dicarbonyl precursor containing the pyrrolidine ring. A potential starting material could be a protected L-proline derivative, which can be elaborated to the necessary γ-keto ester. The regioselectivity of the cyclization with propylhydrazine can sometimes be an issue, potentially leading to a mixture of regioisomers. beilstein-journals.org However, the reaction conditions can often be tuned to favor the desired 1,5-disubstituted pyrazole.

A variety of 1,3-dicarbonyl surrogates can also be employed, such as α,β-acetylenic ketones and α,β-unsaturated ketones bearing a leaving group. nih.gov For instance, the reaction of an acetylenic ketone with propylhydrazine can provide a direct route to the pyrazole core. nih.gov

| Precursor Type | Hydrazine Derivative | General Outcome | Key Considerations |

| 1,3-Diketone | Propylhydrazine | 1-Propyl-3,5-disubstituted pyrazole | Potential for regioisomeric mixtures. beilstein-journals.org |

| β-Ketoester | Propylhydrazine | 1-Propyl-3-substituted-5-pyrazolone or pyrazole | Regioselectivity is a key factor. |

| α,β-Acetylenic Ketone | Propylhydrazine | Mixture of 1,3- and 1,5-disubstituted pyrazoles | Regioselectivity can be influenced by substituents. nih.gov |

| Enaminone | Propylhydrazine | Regioselective synthesis of pyrazoles | Good control over regiochemistry. beilstein-journals.org |

[3+2] Cycloaddition reactions offer a powerful and often regioselective alternative for constructing the pyrazole ring. nih.govbeilstein-journals.org These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). researchgate.net

One common strategy is the reaction of a diazo compound with an alkyne. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this could involve the reaction of 1-diazopropane with an alkyne bearing the pyrrolidine moiety at the terminal position. The regioselectivity of this reaction is generally high, favoring the formation of the 1,3,5-trisubstituted or 1,5-disubstituted pyrazole depending on the nature of the substituents.

Another versatile [3+2] cycloaddition involves the use of nitrile imines, which can be generated in situ from hydrazonoyl halides. organic-chemistry.org These react with alkynes to afford pyrazoles. In this context, a nitrile imine derived from a propylhydrazide could react with a pyrrolidine-substituted alkyne. Sydnones can also serve as 1,3-dipolar species, reacting with alkynes to form pyrazoles. nih.gov

| 1,3-Dipole | Dipolarophile | General Product | Advantages |

| Diazoalkane (e.g., 1-diazopropane) | Alkyne (e.g., pyrrolidinyl-acetylene) | 1,5-Disubstituted pyrazole | High regioselectivity, mild conditions. organic-chemistry.org |

| Nitrile Imine | Alkyne | Polysubstituted pyrazole | Versatile, good functional group tolerance. organic-chemistry.org |

| Sydnone | Alkyne | Substituted pyrazole | Excellent regioselectivity. nih.gov |

Modern synthetic methods have introduced various metal-catalyzed reactions for pyrazole synthesis, offering high efficiency and functional group tolerance. organic-chemistry.org These often involve the formation of the pyrazole ring through cross-coupling reactions.

Palladium-catalyzed and copper-catalyzed N-arylation or N-alkylation of pyrazoles are well-established methods. acs.orgorganic-chemistry.org For the target molecule, a pre-formed 5-(pyrrolidin-2-yl)-1H-pyrazole could be coupled with a propyl halide or a related electrophile in the presence of a suitable metal catalyst and ligand. acs.org This approach is advantageous when the pyrazole core is readily accessible.

Furthermore, metal-catalyzed multi-component reactions have emerged as powerful tools. nih.govbeilstein-journals.org For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl or vinyl halide can provide access to highly substituted pyrazoles. organic-chemistry.org While not directly applicable for a propyl substituent without modification, this highlights the potential of metal catalysis in complex pyrazole synthesis.

Titanium-mediated oxidative N-N coupling of diazatitanacycles represents a more novel, though less common, approach to pyrazole formation. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Features |

| Palladium/Ligand (e.g., tBuBrettPhos) | Pyrazole derivative, Aryl/Alkyl triflate/halide | N-Alkylation/Arylation | Good for late-stage functionalization. acs.org |

| Copper | Pyrazole derivative, Aryl/Alkyl halide | N-Alkylation/Arylation | Cost-effective alternative to palladium. organic-chemistry.org |

| Rhodium | Diols, Hydrazines | Dehydrogenative Coupling | Forms pyrazoles from simple starting materials. organic-chemistry.org |

Stereoselective Synthesis of the Pyrrolidine Moiety and its Integration into this compound

The pyrrolidine ring in the target molecule contains a stereocenter at the C2 position, necessitating a stereoselective synthetic approach to obtain an enantiomerically pure final product. mdpi.com

The synthesis of enantiomerically enriched 2-substituted pyrrolidines is a well-developed field in organic chemistry. nih.govnih.govresearchgate.net One common strategy is the use of chiral auxiliaries. acs.orgscispace.com For example, Evans oxazolidinones or Oppolzer's camphorsultam can be attached to a precursor molecule to direct a subsequent cyclization or functionalization step in a diastereoselective manner. acs.org The auxiliary can then be removed to reveal the chiral pyrrolidine.

Catalytic asymmetric methods provide a more atom-economical approach. nih.govacs.org Organocatalysis, often employing proline and its derivatives, has proven to be highly effective for the asymmetric synthesis of pyrrolidines. nih.govnih.gov For instance, an asymmetric Michael addition to an α,β-unsaturated aldehyde or ketone, followed by reductive amination, can lead to the formation of a chiral pyrrolidine ring. whiterose.ac.uk

Furthermore, transition metal-catalyzed asymmetric hydrogenation of substituted pyrroles or the asymmetric hydroalkylation of 3-pyrrolines are powerful methods for accessing chiral pyrrolidines. organic-chemistry.orgnih.gov Biocatalysis, using enzymes such as transaminases, can also be employed for the stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org

The integration of the stereochemically defined pyrrolidine moiety into the pyrazole precursor can be achieved at various stages of the synthesis. For instance, a chiral pyrrolidine-containing 1,3-dicarbonyl compound can be prepared and then cyclized with propylhydrazine. Alternatively, a chiral pyrrolidinyl alkyne could be used in a [3+2] cycloaddition reaction.

| Method | Chiral Source | Key Transformation | Advantages |

| Chiral Auxiliary | Evans oxazolidinones, Oppolzer's camphorsultam | Diastereoselective alkylation or cycloaddition | High diastereoselectivity, well-established. acs.orgscispace.com |

| Organocatalysis | Proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers) | Asymmetric Michael addition, Mannich reaction, Aldol reaction | Metal-free, environmentally benign. nih.govnih.gov |

| Transition Metal Catalysis | Chiral ligands (e.g., BOX, Phos) with Rh, Ir, Co, Ni | Asymmetric hydrogenation, hydroarylation, hydroalkylation | High enantioselectivity and turnover numbers. acs.orgorganic-chemistry.org |

| Biocatalysis | Enzymes (e.g., Transaminases) | Enantioselective amination of ketones | High stereoselectivity, mild conditions. acs.org |

Regioselective Functionalization of the Pyrrolidine Ring

Once the this compound scaffold is assembled, further diversification can be achieved through the regioselective functionalization of the pyrrolidine ring. The pyrrolidine moiety offers several positions for modification, primarily at the nitrogen atom and the carbon atoms of the ring.

Protecting groups, such as the Boc (tert-butyloxycarbonyl) group, are instrumental in directing functionalization to specific positions on the pyrrolidine ring. For instance, an N-Boc protected pyrrolidine can be selectively functionalized at the C4 position through palladium-catalyzed C-H arylation, utilizing an aminoquinoline auxiliary at C3 to direct the reaction. vulcanchem.com This approach allows for the introduction of various aryl groups with high regio- and stereoselectivity.

Direct C-H functionalization of the pyrrolidine ring without a directing group is more challenging but can be achieved under specific conditions. Metal-free direct C-H functionalization has been reported, leading to the formation of pyrrolinium-based ionic liquids, demonstrating that the C-H bonds of the pyrrolidine ring can be activated for further reactions. nih.gov The choice of catalyst and reaction conditions is crucial to control the position of functionalization, as the C2 position is often considered activated due to the adjacent nitrogen atom. vulcanchem.com

Late-Stage Functionalization Strategies for Derivatization of this compound

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and materials science, allowing for the modification of complex molecules at a late stage of the synthesis. acs.orgnsf.gov This approach is particularly valuable for creating a library of analogs from a common advanced intermediate, such as this compound, to explore structure-activity relationships.

One of the most effective LSF strategies for pyrazole-containing compounds involves transition-metal-catalyzed cross-coupling reactions. rsc.org For instance, if a halo-substituent, such as bromine or iodine, is present on the pyrazole ring of the precursor, a variety of substituents can be introduced via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions are generally tolerant of a wide range of functional groups, making them suitable for complex molecules.

Palladium-catalyzed C-H arylation is another powerful LSF method. nih.gov By carefully selecting the catalyst and directing group (if necessary), it is possible to selectively introduce aryl groups at specific C-H bonds of the pyrazole or even the pyrrolidine ring. For pyrazoles, the regioselectivity of C-H functionalization often favors the C5 position, followed by C4, with the C3 position being the least reactive. nih.gov

Furthermore, photocatalysis has opened new avenues for the late-stage functionalization of heterocyclic compounds. acs.org Visible-light-mediated reactions can enable the introduction of various functional groups under mild conditions, which is advantageous for complex and potentially sensitive substrates.

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of this compound, several key aspects need to be considered.

Key Optimization Parameters:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates, yields, and regioselectivity. For pyrazole synthesis via condensation, polar aprotic solvents like DMF or NMP are often used. nih.gov For scalable processes, greener solvent alternatives are increasingly sought. |

| Catalyst | In catalyzed reactions, such as cross-couplings or C-H functionalizations, the catalyst loading should be minimized without compromising efficiency. The use of highly active and robust catalysts is crucial. For pyrazole synthesis, both acid and base catalysis can be employed, and the choice depends on the specific reaction pathway. semanticscholar.orgmdpi.com |

| Temperature | Reaction temperatures should be optimized to achieve a reasonable reaction rate while minimizing the formation of byproducts. For some pyrazole syntheses, room temperature conditions have been developed to improve energy efficiency. nih.gov |

| Reagent Stoichiometry | The molar ratios of reactants need to be carefully controlled to maximize the yield of the desired product and minimize waste. |

| Work-up and Purification | The purification method should be amenable to large-scale operations. Crystallization is often preferred over chromatography for its scalability and cost-effectiveness. The development of a robust crystallization process is therefore a critical step. |

For the N-alkylation step, which is crucial for introducing the propyl group, both basic conditions with alkyl halides and acid-catalyzed methods with trichloroacetimidates have been reported. semanticscholar.orgmdpi.com The choice between these methods on a large scale would depend on factors such as the cost and availability of reagents, as well as the ease of purification. For instance, while trichloroacetimidates can offer good yields, they might be more expensive than simple alkyl halides. semanticscholar.orgmdpi.com

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve process efficiency by reducing the number of unit operations and purification steps. datapdf.com For the synthesis of this compound, a one-pot procedure that combines the formation of the pyrazole ring with the introduction of the pyrrolidine moiety would be highly desirable for scalable production.

Finally, ensuring the regiochemical purity of the final product is paramount. The synthesis of N-substituted pyrazoles can often lead to a mixture of regioisomers. mdpi.com Therefore, developing a highly regioselective synthesis or an efficient method for separating the isomers is a key challenge in the process development for this compound.

Theoretical and Computational Investigations of 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of molecules. researchgate.netnih.gov These methods offer deep insights into the molecule's stability, reactivity, and electrostatic properties. eurasianjournals.com

DFT is a widely used computational method to investigate the electronic structure of molecules, balancing accuracy with computational cost. eurasianjournals.com For 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. nih.gov This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy.

From this optimized geometry, various electronic properties can be calculated. These properties are crucial for understanding the molecule's intrinsic stability and behavior. A hypothetical set of calculated ground state properties for the molecule is presented below.

| Property | Hypothetical Value | Unit | Significance |

| Total Energy | -689.123 | Hartrees | Indicates the molecule's stability at 0 Kelvin. |

| Dipole Moment | 3.45 | Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Rotational Constants | A: 1.54, B: 0.43, C: 0.38 | GHz | Describes the molecule's rotational inertia, useful in spectroscopic analysis. |

| Polarizability | 25.8 | ų | Indicates how easily the electron cloud can be distorted by an external electric field. |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrazole (B372694) ring, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H of the pyrrolidine (B122466) ring, marking them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

| Orbital Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.2 | Relates to the ionization potential; higher energy indicates a better electron donor. |

| LUMO Energy | -0.8 | Relates to the electron affinity; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.4 | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Note: The data in this table is illustrative and based on typical findings for similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. eurasianjournals.comresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's flexibility and conformational preferences in different environments (e.g., in a vacuum or solvated in water). nih.gov

For this compound, an MD simulation would reveal the rotational freedom of the propyl group and the puckering of the pyrrolidine ring. Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and see if the molecule reaches an equilibrium state.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. The terminal carbons of the propyl chain would be expected to show higher RMSF values.

Conformational Clustering: To identify the most populated and energetically favorable conformations of the molecule. This is particularly important for understanding how the molecule might fit into a receptor binding site.

In Silico Modeling of Ligand-Receptor Interactions (e.g., Docking Studies for Hypothetical Binding Sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjpn.orgijpbs.com This method is central to structure-based drug design. nih.gov For this compound, docking studies would be performed against a hypothetical protein target to predict its binding mode and affinity. ijnrd.orgbenthamdirect.com

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding free energy. nih.gov A more negative score typically indicates a more favorable binding interaction. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For instance, the nitrogen atoms of the pyrazole ring or the N-H group of the pyrrolidine could act as hydrogen bond donors or acceptors. mdpi.com

| Hypothetical Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen bond with Lys72 (pyrazole N); Hydrophobic interaction with Leu148 (propyl group) |

| GPCR Y | -7.9 | Ser105, Trp286, Phe290 | Hydrogen bond with Ser105 (pyrrolidine NH); Pi-stacking with Trp286 (pyrazole ring) |

| Enzyme Z | -9.2 | Asp129, Val68, Ile152 | Hydrogen bond with Asp129 (pyrrolidine NH); Hydrophobic interactions with Val68, Ile152 (propyl and pyrrolidine rings) |

Note: This table presents hypothetical docking results to illustrate the type of data generated from such a study. The protein targets are not real, and the scores and interactions are illustrative.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value, such as an IC₅₀. researchgate.netacs.org

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity would be required. nih.govfrontiersin.org Analogues could be generated by modifying the propyl group (e.g., changing its length or branching), substituting the pyrrolidine ring, or adding substituents to the pyrazole ring. researchgate.net

Various molecular descriptors would be calculated for each analogue, including:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Such as partial charges and dipole moment.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Steric descriptors: Related to the size and shape of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to create an equation linking these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thus prioritizing synthetic efforts. mdpi.com

Mechanistic Studies on Reactions Involving 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Investigation of Reaction Intermediates in the Synthesis of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

The synthesis of this compound likely proceeds through a multi-step pathway, with the formation of several key reaction intermediates. A plausible synthetic route involves the initial construction of the N-propylated pyrazole (B372694) ring followed by the introduction of the pyrrolidine (B122466) moiety.

A common and versatile method for the synthesis of the 5-aminopyrazole core is the condensation reaction between a β-ketonitrile and a substituted hydrazine (B178648). beilstein-journals.orgnih.govchim.itnih.gov In the case of this compound, the synthesis would likely commence with the reaction of a suitable β-ketonitrile with propylhydrazine (B1293729). The initial step involves the nucleophilic attack of the terminal nitrogen of propylhydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate . nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and dehydration would then yield the 5-amino-1-propyl-1H-pyrazole.

The reaction can be summarized as follows:

Nucleophilic Addition: Propylhydrazine adds to the carbonyl group of the β-ketonitrile.

Formation of Hydrazone: Elimination of a water molecule results in a hydrazone.

Intramolecular Cyclization: The terminal amino group of the hydrazone attacks the nitrile group.

Tautomerization: A proton shift leads to the formation of the aromatic pyrazole ring.

The introduction of the pyrrolidin-2-yl group would likely occur in a subsequent step. One possible method is the reductive amination of a precursor containing a suitable carbonyl group at the 5-position of the pyrazole ring with pyrrolidine. Alternatively, a nucleophilic substitution reaction where a leaving group at the 5-position is displaced by pyrrolidine could be employed. Palladium-catalyzed cross-coupling reactions are also a modern and efficient method for forming such C-N bonds. vulcanchem.com The intermediates in these transformations would include iminium ions in the case of reductive amination or transient metal-ligand complexes in palladium-catalyzed reactions.

Elucidation of Catalytic Cycles in this compound Transformations

While specific catalytic cycles for the synthesis of this compound are not detailed in the literature, general principles of catalysis in pyrazole synthesis can be applied. The initial condensation reaction to form the pyrazole ring is often catalyzed by either acid or base.

Acid Catalysis: An acid catalyst would protonate the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity and facilitating the nucleophilic attack by propylhydrazine. The subsequent dehydration step to form the hydrazone is also acid-catalyzed.

Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity. Alternatively, a base can facilitate the tautomerization step leading to the aromatic pyrazole ring.

In the context of introducing the pyrrolidine moiety, if a palladium-catalyzed cross-coupling reaction is employed, a catalytic cycle would be central to the transformation. A typical catalytic cycle for a C-N cross-coupling reaction would involve:

Oxidative Addition: The palladium(0) catalyst adds to the pyrazole derivative bearing a leaving group, forming a palladium(II) intermediate.

Ligand Exchange: The pyrrolidine coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the palladium(0) catalyst.

The efficiency and selectivity of such catalytic cycles are highly dependent on the choice of ligands, base, and reaction conditions.

Stereochemical Outcomes and Regioselectivity in Reactions of this compound

The stereochemistry and regioselectivity are critical aspects of the synthesis of this compound.

Stereochemistry: The stereochemical outcome is primarily determined by the pyrrolidin-2-yl substituent, which contains a chiral center. The synthesis can be designed to be stereoselective by using an enantiomerically pure pyrrolidine precursor. For instance, the use of (S)-pyrrolidine-2-one or another chiral pyrrolidine derivative would lead to the corresponding (S)-1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole. The stereochemical integrity of the chiral center is generally maintained throughout the substitution or coupling reaction, especially in well-designed catalytic processes. acs.orgmdpi.comnih.gov

Regioselectivity: The regioselectivity in the synthesis of this compound manifests in two key stages: the formation of the pyrazole ring and the N-alkylation.

Pyrazole Ring Formation: The reaction of an unsymmetrical β-dicarbonyl compound with propylhydrazine can potentially lead to two regioisomeric pyrazoles. However, the use of a β-ketonitrile directs the cyclization to selectively form the 5-aminopyrazole isomer due to the differing reactivity of the keto and nitrile groups. beilstein-journals.orgchim.it The initial attack of the more nucleophilic nitrogen of propylhydrazine on the more electrophilic carbonyl carbon generally dictates the regiochemical outcome.

N-Alkylation: If the pyrazole ring is formed first and then N-alkylated, the position of the propyl group is determined by the regioselectivity of this step. The alkylation of a 5-substituted pyrazole can occur at either the N1 or N2 position. The outcome is influenced by steric and electronic factors of the substituent at C5, the nature of the alkylating agent, and the reaction conditions. acs.org For a 5-(pyrrolidin-2-yl)pyrazole, the steric bulk of the pyrrolidine ring would likely direct the alkylation to the less hindered N1 position, leading to the desired 1-propyl isomer.

Below is a table summarizing the regioselectivity observed in the N-alkylation of some substituted pyrazoles, which provides a basis for predicting the outcome for the target molecule.

| Pyrazole Substituent (at C3/C5) | Alkylating Agent | Solvent | N1:N2 Ratio | Reference |

| 3-Phenyl | Methyl Iodide | DMF | 1 : 1.5 | General Observation |

| 3-tert-Butyl | Benzyl Bromide | THF | >99 : 1 | acs.org |

| 3-CF3 | Propyl Bromide | Acetonitrile | >95 : 5 | nih.gov |

Table 1: Regioselectivity in the N-Alkylation of Substituted Pyrazoles

This data suggests that sterically demanding substituents favor N1 alkylation.

In Vitro and Non Human in Vivo Investigations of Biological Interactions of 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Exploration of Molecular Target Binding and Modulatory Effects

Initial screenings have provided insights into the molecular targets of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, suggesting potential interactions with key receptors and enzymes involved in physiological and pathological processes.

Receptor Binding Assays for Specific Protein Targets

Receptor binding assays are crucial for identifying the protein targets with which a compound interacts. For this compound, these assays have indicated an affinity for certain neurotransmitter receptors.

The compound has been shown to interact with gamma-aminobutyric acid type A (GABAA) receptors and serotonin (B10506) type 3 (5-HT3) receptors. vulcanchem.com Molecular docking studies have offered a putative mechanism for its interaction with the GABAA receptor, suggesting that the nitrogen atom of the pyrrolidine (B122466) ring forms a salt bridge with the glutamate (B1630785) residue at position 203 of the receptor's binding pocket. vulcanchem.com This interaction is thought to stabilize the open state of the receptor. vulcanchem.com

Interactive Table: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity | Assay Type |

|---|---|---|

| GABAA Receptor | Ki = 340 nM | Radioligand Binding Assay |

Enzyme Inhibition or Activation Profiling

In addition to receptor binding, the modulatory effects of this compound on enzyme activity have been explored, particularly in the context of inflammatory pathways.

The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. vulcanchem.com The inhibitory action is reported to be competitive, targeting the arachidonic acid binding site of the enzyme. tandfonline.com

Interactive Table: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibitory Concentration | Mechanism of Inhibition |

|---|

Cellular Pathway Analysis (e.g., signaling cascades, protein expression)

As of the date of this article, there is no publicly available research detailing the specific cellular pathway analysis for this compound. Investigations into its effects on signaling cascades, such as those downstream of GABAA or 5-HT3 receptor activation, or on the expression of proteins related to its enzymatic targets, have not been reported in the scientific literature.

Mechanistic Insights into Cellular Responses (e.g., in vitro assays for cellular processes, not therapeutic effects)

While the molecular docking study provides a hypothesis for the interaction with the GABAA receptor at a molecular level, further in vitro assays to elucidate the mechanistic details of cellular responses to this compound are not available in published literature. vulcanchem.com Studies on cellular processes such as ion flux, second messenger production, or gene expression changes induced by this compound have not been documented.

Comparative Biological Activity Studies with Structurally Related Analogues

The biological activity of this compound can be contextualized by comparing it with other pyrazole (B372694) derivatives that have been more extensively studied. The pyrazole scaffold is a common feature in many biologically active compounds, and variations in its substitution pattern can lead to a wide range of pharmacological profiles. mdpi.comnih.govnih.gov

For instance, numerous pyrazole derivatives have been developed as potent and selective COX-2 inhibitors. tandfonline.comnih.govnih.govnih.gov Some of these, like celecoxib, are established anti-inflammatory drugs. tandfonline.comnih.gov The COX-2 inhibitory activity of this compound, while present, can be compared to these specialized inhibitors to understand its relative potency and potential for development in this area. vulcanchem.com

In the realm of neuroscience, pyrazole-containing compounds have been explored as modulators of various receptors. A number of pyrazoloquinolinones and other pyrazole derivatives have been synthesized and tested for their ability to modulate GABAA receptors, with some showing subtype selectivity. mdpi.comresearchgate.netnih.govnih.gov The affinity of this compound for GABAA receptors places it within this broad class of compounds, though its specific subtype selectivity and functional effects (e.g., agonist, antagonist, or allosteric modulator) require further investigation. vulcanchem.com

Furthermore, the pyrazole core is a key component in a class of cannabinoid receptor 1 (CB1) antagonists, such as rimonabant. elsevierpure.com These compounds typically feature aryl substituents at the 1 and 5 positions of the pyrazole ring and a carboxamide group at the 3-position. While this compound is structurally distinct from these CB1 antagonists, the comparison highlights the chemical versatility of the pyrazole scaffold in targeting different G-protein coupled receptors.

Finally, the interaction with 5-HT3 receptors is another area where comparison is informative. vulcanchem.com 5-HT3 receptor antagonists are a well-established class of antiemetic drugs. nih.gov The discovery of 5-HT3 receptor affinity for this compound suggests a potential for activity in this area, which would need to be confirmed through more detailed pharmacological studies. vulcanchem.comnih.gov

Interactive Table: Comparative Biological Activities of Pyrazole Analogues

| Compound/Analogue Class | Primary Biological Target(s) | Reported Activity |

|---|---|---|

| This compound | GABAA Receptors, 5-HT3 Receptors, COX-2 | Binding affinity and inhibition vulcanchem.com |

| Celecoxib | COX-2 | Selective inhibition, anti-inflammatory tandfonline.comnih.gov |

| Pyrazoloquinolinones | GABAA Receptors | Allosteric modulation, subtype selectivity mdpi.comresearchgate.netnih.govnih.gov |

| Rimonabant (Diarylpyrazole) | Cannabinoid Receptor 1 (CB1) | Antagonism elsevierpure.com |

Structure Activity Relationship Sar Studies of 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole Analogues

Systematic Modification of the Propyl Substituent on the Pyrazole (B372694) Ring

The N1-propyl group of the pyrazole ring plays a significant role in the interaction of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole analogues with their biological targets. While direct SAR studies on the specific parent compound are not extensively available in the public domain, research on related pyrazole derivatives provides valuable insights into the effects of modifying the N1-alkyl substituent.

Studies on analogous pyrazole-containing compounds have demonstrated that the nature and size of the substituent at the N1 position of the pyrazole ring can significantly impact biological activity. For instance, in a series of pyrazole sulfonamides, the introduction of an n-propyl chain at a similar position on the pyrazole ring led to a notable increase in inhibitory potency compared to smaller alkyl groups like methyl. This suggests that the propyl group may be involved in favorable hydrophobic interactions within a specific binding pocket.

The following table illustrates the impact of modifying the N1-substituent on the activity of a series of pyrazole derivatives, highlighting the importance of the alkyl group's nature.

| Compound ID | N1-Substituent | Relative Activity |

| Analogue 1 | Methyl | Baseline |

| Analogue 2 | Ethyl | Moderate Increase |

| Analogue 3 | Propyl | Significant Increase |

| Analogue 4 | Isopropyl | Moderate Increase |

| Analogue 5 | Cyclopropyl | Decrease |

This table presents a generalized summary of findings from related pyrazole series and is intended to be illustrative of the potential SAR trends for this compound analogues.

Further research into a series of 1,5-diaryl pyrazoles revealed that altering the N1-substituent from a simple alkyl group to a more complex moiety, such as an N-aryl group, can drastically change the compound's pharmacological profile. mdpi.com This underscores the sensitivity of the N1 position to substitution and its role in defining the compound's interaction with its target.

Chemical Space Exploration Around the Pyrrolidine (B122466) Moiety

The pyrrolidine ring at the C5 position of the pyrazole is another key component for molecular recognition and biological activity. Modifications to this ring, including changes to its stereochemistry, substitution pattern, and ring size, can have profound effects on the compound's efficacy.

Research on compounds containing a pyrrolidin-2-yl moiety, such as (S)-5-pyrrolidin-2-yl-1H-tetrazole, has shown that this group can act as an effective organocatalyst, with its activity being highly dependent on the stereochemistry and the presence of substituents on the pyrrolidine ring. researchgate.net This suggests that the pyrrolidine in this compound likely plays a crucial role in establishing specific stereochemical interactions with its biological target.

In related heterocyclic compounds, the replacement of the pyrrolidine ring with other cyclic amines, such as piperidine, has been explored. For example, in a series of 1,5-diaryl pyrazoles, the presence of a 4-piperidine moiety was found to be important for antimicrobial activity, indicating that the nature of the cyclic amine is a critical determinant of biological function. nih.gov

The table below summarizes hypothetical modifications to the pyrrolidine moiety and their potential impact on activity, based on findings from analogous systems.

| Compound ID | Pyrrolidine Modification | Predicted Effect on Activity | Rationale |

| Parent Compound | (S)-pyrrolidin-2-yl | High | Optimal stereochemistry for binding |

| Analogue 6 | (R)-pyrrolidin-2-yl | Lower | Stereochemical mismatch |

| Analogue 7 | 3-hydroxy-pyrrolidin-2-yl | Variable | Potential for new hydrogen bond interactions |

| Analogue 8 | N-methyl-pyrrolidin-2-yl | Lower | Steric hindrance or loss of N-H interaction |

| Analogue 9 | Piperidin-2-yl | Variable | Altered ring conformation and basicity |

This table is a predictive representation based on SAR principles from related compounds and does not represent experimentally verified data for the specific this compound scaffold.

Alterations to the Pyrazole-Pyrrolidine Linkage

The direct C-C bond between the C5 position of the pyrazole ring and the C2 position of the pyrrolidine ring is a fundamental structural feature. Altering this linkage by introducing different functional groups or spacers can significantly modulate the compound's conformational flexibility and its ability to orient the two rings correctly for optimal target engagement.

While specific studies on modifying this linkage in this compound are scarce, research on other bicyclic heterocyclic systems provides relevant principles. For instance, in a series of pyrazinoic acid analogs, the introduction of an alkylamino group as a linker between the pyrazine (B50134) ring and another moiety was found to enhance antimicrobial activity. nih.gov This suggests that introducing a flexible linker could be a viable strategy to improve potency.

Conversely, in other systems, a rigid linkage is preferred to lock the molecule in a bioactive conformation. The introduction of spacers such as carbonyls, ethers, or amides between the two rings would fundamentally change the molecule's topology and electronic properties.

The following table outlines potential modifications to the pyrazole-pyrrolidine linkage and their predicted consequences.

| Linkage Modification | Predicted Conformational Effect | Potential Impact on Activity |

| Direct C-C bond (Parent) | Rigid, defined orientation | Establishes baseline activity |

| Methylene (B1212753) bridge (-CH2-) | Increased flexibility | May allow for better binding or lead to entropic penalty |

| Amide linker (-CONH-) | Introduces planarity and H-bonding capacity | Potential for new interactions, but significant structural change |

| Ether linker (-O-) | Introduces flexibility and polarity | Alters physicochemical properties and orientation |

This table provides a conceptual framework for the potential effects of modifying the linkage, based on general medicinal chemistry principles.

Influence of Substituents on Molecular Interactions and Mechanistic Efficacy

The N1-propyl group contributes to the lipophilicity of the molecule, which can be crucial for crossing biological membranes and for engaging in hydrophobic interactions within the binding site. The pyrrolidine ring, with its secondary amine, can act as a hydrogen bond donor and acceptor, as well as a basic center that can form salt bridges with acidic residues in the target protein.

The pyrazole ring itself is an aromatic system with two nitrogen atoms, one acting as a hydrogen bond acceptor (N2) and the other (N1) being substituted. mdpi.com The electronic nature of substituents on the pyrazole ring can modulate its pKa and its ability to participate in π-π stacking or other non-covalent interactions. researchgate.net For example, electron-donating groups on the pyrazole ring can increase the basicity of the pyridine-like nitrogen.

The interplay of these interactions determines the binding affinity and selectivity of the compound. A well-matched combination of hydrophobic, hydrogen bonding, and electrostatic interactions is essential for high potency. The specific nature of these interactions can only be fully understood through detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of the compound bound to its target.

Derivatives and Analogues of 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole: Synthesis and Research Applications

Design and Synthesis of Novel Pyrazole-Pyrrolidine Hybrid Structures

The synthesis of pyrazole-pyrrolidine hybrid structures, such as derivatives of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, can be approached through several established synthetic methodologies. A common and versatile method is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To generate a this compound core, a key intermediate would be a 1,3-dicarbonyl compound bearing a protected pyrrolidine (B122466) moiety.

Another powerful approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov For instance, a one-pot reaction involving a suitable propylhydrazine (B1293729), a β-ketonitrile, and a source of the pyrrolidine ring could potentially yield the desired pyrazole-pyrrolidine hybrid. The use of catalysts, such as nano-ZnO, has been shown to improve the efficiency and yield of such condensation reactions. nih.gov

Furthermore, the synthesis can be achieved in a stepwise manner, starting with the formation of a 5-aminopyrazole derivative. 5-Aminopyrazoles are versatile precursors that can be synthesized through the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.orgbeilstein-journals.org The amino group at the 5-position can then be transformed into the desired pyrrolidine ring through various methods, such as reductive amination with a suitable pyrrolidine precursor. The subsequent N-alkylation of the pyrazole ring with a propyl group would complete the synthesis.

Below is a table summarizing potential synthetic strategies for creating 1,5-disubstituted pyrazole derivatives analogous to this compound.

| Synthetic Strategy | Key Reactants | General Conditions | Potential Advantages |

| Knorr Pyrazole Synthesis | β-Dicarbonyl compound with pyrrolidine moiety, Propylhydrazine | Acid or base catalysis | Well-established, versatile for various substitutions |

| Multicomponent Reaction | Propylhydrazine, β-Ketonitrile, Pyrrolidine precursor | Often catalyzed, one-pot | High atom economy, operational simplicity |

| Stepwise from 5-Aminopyrazole | 5-Aminopyrazole, Pyrrolidine precursor, Propyl halide | Multi-step, requires functional group manipulation | Allows for diverse functionalization at each step |

Functionalization for Bioconjugation and Probe Development

The this compound scaffold can be strategically functionalized to create bioconjugates and molecular probes for research applications. The pyrrolidine ring, in particular, offers a convenient handle for introducing functionalities suitable for conjugation to biomolecules or for the development of fluorescent probes.

For bioconjugation, the secondary amine of the pyrrolidine ring can be acylated with a bifunctional linker containing a reactive group such as an N-hydroxysuccinimide (NHS) ester, a maleimide, or an alkyne for click chemistry. This allows for the covalent attachment of the pyrazole-pyrrolidine moiety to proteins, peptides, or other biomolecules. Photoredox-catalyzed C-H functionalization is another advanced strategy that can be employed to directly attach pyrazole derivatives to amino acid residues like phenylalanine under mild conditions. nih.gov

The development of fluorescent probes based on this scaffold is another promising area of research. nih.gov By introducing a fluorophore to the pyrrolidine ring or by modifying the pyrazole core to enhance its intrinsic fluorescence, probes for detecting specific analytes or for cellular imaging can be designed. The pyrazole nucleus itself can act as a component of a larger conjugated system, and its electronic properties can be fine-tuned by substituents on both the pyrazole and pyrrolidine rings. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the absorption and emission wavelengths of the resulting fluorescent probe.

The following table outlines potential functionalization strategies for probe development.

| Probe Type | Functionalization Strategy | Target Application | Key Features |

| Fluorescent Probe | Attachment of a fluorophore to the pyrrolidine nitrogen. | Cellular imaging, analyte sensing. | Tunable photophysical properties. |

| Bioconjugate | Acylation of the pyrrolidine with a linker for biomolecule attachment. | Targeted drug delivery, protein labeling. | Specific and stable covalent linkage. |

| PET Tracer | Incorporation of a positron-emitting radionuclide (e.g., ¹⁸F). | In vivo imaging of biological processes. | High sensitivity and quantitative imaging. nih.gov |

Investigation of Fused Ring Systems Derived from this compound

The this compound scaffold serves as a valuable starting point for the synthesis of various fused heterocyclic systems. The inherent reactivity of the pyrazole and pyrrolidine rings allows for annulation reactions to construct bicyclic and polycyclic structures with potentially novel biological activities.

A prominent class of fused systems that can be derived are the pyrazolo[1,5-a]pyrimidines. These can be synthesized through the reaction of a 5-aminopyrazole precursor (which can be derived from the target compound) with various 1,3-dielectrophilic reagents such as β-enaminones or α,β-unsaturated ketones. beilstein-journals.orgnih.gov The resulting pyrazolo[1,5-a]pyrimidine (B1248293) core is a purine (B94841) analogue and has been a focus of medicinal chemistry research. beilstein-journals.org

Another important fused system is the pyrazolo[3,4-b]pyridine. These can be synthesized from 5-aminopyrazoles by reaction with reagents like 1,3-dicarbonyl compounds or through multicomponent reactions. beilstein-journals.org For instance, a reaction of a 5-aminopyrazole derivative with an arylaldehyde and a cyclic ketone can lead to the formation of a macrocyclane-fused pyrazolo[3,4-b]pyridine. beilstein-journals.org

Furthermore, intramolecular cyclization strategies can be employed. For example, if the pyrrolidine ring is appropriately functionalized with a reactive group, it can undergo cyclization with a suitable position on the pyrazole ring to form a novel fused system. The reaction of a 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with methylene (B1212753) active nitriles, followed by intramolecular cyclization, has been reported to yield pyrazolo[3,4-e]indolizine systems. semanticscholar.org

The table below presents examples of fused ring systems that could be derived from the this compound scaffold.

| Fused Ring System | General Synthetic Approach | Potential Significance |

| Pyrazolo[1,5-a]pyrimidine | Reaction of a 5-aminopyrazole precursor with a 1,3-dielectrophile. | Purine analogues with potential biological activity. beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-b]pyridine | Reaction of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound. | Known for various pharmacological activities. beilstein-journals.org |

| Pyrazolo[3,4-e]indolizine | Intramolecular cyclization of a functionalized 5-(pyrrolidin-1-yl)pyrazole. | Novel heterocyclic scaffolds for exploration. semanticscholar.org |

Potential Applications of 1 Propyl 5 Pyrrolidin 2 Yl 1h Pyrazole in Academic Research

As a Chemical Probe for Biological Pathway Elucidaion

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or entire pathways. The design of such probes requires a molecular structure that can be tailored for specific interactions and often incorporates a signaling component. The 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole scaffold is well-suited for development into chemical probes for several reasons.

The pyrazole (B372694) core, with its aromatic nature and versatile electronic properties, can serve as a fluorescent reporter. Pyrazole derivatives have been successfully developed as fluorescent probes for bioimaging applications, allowing for the in vivo study of ions and molecules in cellular environments. nih.gov The photophysical properties of the pyrazole ring can be modulated by the substituents attached to it.

The pyrrolidine (B122466) ring, on the other hand, provides a handle for introducing selectivity and functionality. Its non-planar, three-dimensional structure and the presence of a stereocenter at the 2-position allow for precise spatial orientation of functional groups, which is crucial for selective binding to biological targets like enzymes and receptors. nih.gov For instance, the pyrrolidine nitrogen can be functionalized to introduce specific recognition motifs.

While direct studies on this compound as a chemical probe are not yet prevalent, the principles of probe design suggest its potential. For example, a research group could synthesize a library of derivatives where the pyrrolidine ring is modified to target a specific protein of interest, while the pyrazole's fluorescence is used to report on the binding event.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Moiety to be Modified | Potential Modification | Purpose |

| Pyrrolidine N-H | Acylation, Alkylation, Sulfonylation | Introduce specific recognition elements for target proteins. |

| Pyrrolidine Ring | Introduction of substituents | Enhance binding affinity and selectivity. |

| Pyrazole Ring | Introduction of electron-donating or -withdrawing groups | Modulate the fluorescent properties of the scaffold. |

| Propyl Group at N1 | Variation of alkyl chain length | Fine-tune solubility and cell permeability. |

As a Privileged Scaffold for Rational Design of Research Tools

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Both the pyrazole and pyrrolidine rings are considered privileged scaffolds. nih.govnih.gov Their combination in this compound creates a molecule with significant potential for the rational design of a wide array of research tools.

The pyrazole nucleus is a key component in numerous approved drugs and is particularly prominent in the development of protein kinase inhibitors. nih.gov Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective anchor for binding to the ATP-binding site of kinases. researchgate.net

The pyrrolidine ring, a saturated heterocycle, offers three-dimensional diversity that is increasingly sought after in drug discovery to explore new chemical space. nih.gov The stereochemistry of the pyrrolidine ring can have a profound impact on biological activity.

The combination of a rigid aromatic pyrazole with a flexible, chiral pyrrolidine allows for the creation of molecules with well-defined spatial arrangements of functional groups. This is exemplified by the synthesis of a series of 3,5-diaryl pyrazole derivatives, one of which, 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol, demonstrated inhibitory activity against the inflammatory cytokines IL-6 and TNF-α. nih.gov This finding highlights the potential of the pyrazole-pyrrolidine scaffold in the development of new anti-inflammatory agents.

Table 2: Examples of Bioactive Molecules Incorporating Pyrazole and Pyrrolidine Scaffolds

| Compound Class | Biological Target/Activity | Reference |

| 3,5-diaryl pyrazole-pyrrolidine derivative | IL-6 and TNF-α inhibition | nih.gov |

| Thiazolyl-pyrazoline derivatives | Dual EGFR/HER2 inhibition | nih.gov |

| 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-pyrazoline | Monoamine Oxidase B (MAO-B) inhibition | nih.gov |

The rational design of research tools based on the this compound scaffold would involve the systematic modification of its different components to optimize binding to a specific biological target. For example, to develop a selective inhibitor for a particular kinase, researchers could synthesize a library of compounds with different substituents on the pyrrolidine ring to explore the kinase's binding pocket, while keeping the pyrazole core as the ATP-competitive binding element.

Methodological Advancements in Organic Synthesis Inspired by this compound Chemistry

The need for efficient and regioselective methods to synthesize substituted pyrazoles for applications in drug discovery and materials science has driven significant innovation in organic synthesis. While the synthesis of this compound itself may not have directly inspired new methodologies, the demand for this and structurally similar compounds fuels the development of advanced synthetic strategies.

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), often suffers from a lack of regioselectivity when unsymmetrical dicarbonyls and hydrazines are used. Modern synthetic methods have addressed this challenge, enabling the controlled synthesis of specific pyrazole isomers.

Recent advancements relevant to the synthesis of this compound include:

Regioselective Synthesis of 1,5-disubstituted Pyrazoles: The development of methods for the regioselective synthesis of 1-alkyl-5-arylpyrazoles is a significant step towards the controlled synthesis of compounds like the one . researchgate.net

[3+2] Cycloaddition Reactions: The use of 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes or alkenes is a powerful tool for constructing the pyrazole ring. mdpi.com

Catalytic Methods: The use of transition metal catalysts, such as palladium and rhodium, has enabled novel and efficient routes to functionalized pyrazoles. nih.gov

For the specific synthesis of this compound, a potential modern synthetic route could involve the reaction of a suitably protected 2-(alkynyl)pyrrolidine with propylhydrazine (B1293729), potentially under catalytic conditions to ensure high regioselectivity. The development of such specific and efficient synthetic routes is an active area of research in organic chemistry.

Table 3: Comparison of Classical and Modern Pyrazole Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Knorr Synthesis | Condensation of a 1,3-dicarbonyl compound with a hydrazine. | Readily available starting materials. | Often results in a mixture of regioisomers. |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne). | High regioselectivity can be achieved. | May require the synthesis of unstable diazo compounds. |

| Multi-component Reactions | Three or more reactants combine in a single reaction vessel to form the product. | High atom economy and efficiency. | Can be challenging to optimize. |

| Catalytic Methods | Use of a catalyst to promote the reaction and control selectivity. | High efficiency and selectivity. | Catalyst cost and removal can be an issue. |

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : The pyrrolidine ring’s protons appear as multiplet signals at δ 2.5–3.5 ppm, while the propyl group shows triplet (δ 0.9–1.0 ppm) and sextet (δ 1.5–1.7 ppm) patterns .

- FTIR : A strong C=O stretch (if present) at ~1700 cm⁻¹ confirms ester or ketone substituents .

Advanced Analysis

Contradictory data (e.g., overlapping peaks) can be resolved via:

- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to distinguish between pyrrolidine and propyl environments .

- X-ray crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated for related pyrazole-pyrrolidine hybrids .

What strategies are effective for evaluating the biological activity of this compound?

Q. Basic Assay Design

Q. Advanced SAR Studies

- Molecular docking : Predict binding interactions with target proteins (e.g., kinases) using software like AutoDock. Substituent modifications (e.g., nitro groups at the 4-position) enhance steric complementarity .

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives for in vivo studies .

How should researchers address contradictory results in biological activity data?

Q. Methodological Troubleshooting

- Replicate experiments : Ensure consistency across biological replicates and assay plates .

- Standardize protocols : Variations in solvent (DMSO concentration ≤1%) or cell passage number can alter results .

- Orthogonal assays : Confirm activity using alternative methods (e.g., Western blotting alongside ELISA) .

What are best practices for ensuring compound stability during storage?

- Storage conditions : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Degradation monitoring : Use HPLC with UV detection (λ = 254 nm) to track purity over time. A ≥95% purity threshold is recommended for biological studies .

How can computational methods enhance the study of this compound’s reactivity?

- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitution sites) .

- Retrosynthetic analysis : Tools like Synthia propose viable routes using commercially available building blocks .

Table 1: Key Spectral Data for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.